molecular formula C21H22N4O4S B2492104 3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2415453-71-1

3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2492104
CAS No.: 2415453-71-1
M. Wt: 426.49
InChI Key: JQQYPGQPAZIWCF-UHFFFAOYSA-N
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Description

3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzodiazole and benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and benzoxazole intermediates, followed by their coupling through a sulfonyl linkage. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include inhibition of specific enzymes, activation of signaling cascades, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one include other benzodiazole and benzoxazole derivatives, such as:

  • 2-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
  • 3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-13(2)20-22-16-6-4-5-7-17(16)25(20)14-11-24(12-14)30(27,28)15-8-9-19-18(10-15)23(3)21(26)29-19/h4-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQYPGQPAZIWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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